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Compound of Interest

Compound Name: 2-Thienyl disulfide

Cat. No.: B1584605 Get Quote

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Thienyl Disulfide (CAS No.

6911-51-9), tailored for researchers, medicinal chemists, and professionals in drug

development. It moves beyond basic data to offer insights into its synthesis, characterization,

and critical role as a building block in modern pharmaceutical science, grounded in the

principles of redox chemistry and targeted drug design.

Core Compound Identification and Properties
2-Thienyl disulfide, also known as di(2-thienyl) disulfide, is a symmetrical disulfide derived

from two thiophene-2-thiol units. Its thiophene rings make it a valuable precursor for a variety of

heterocyclic compounds, while the disulfide linkage provides unique redox-responsive

properties that are increasingly exploited in advanced drug delivery systems.[1][2]
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Parameter Value Reference(s)

CAS Number 6911-51-9 [1][3][4][5]

Molecular Formula C₈H₆S₄ [3][4][5]

Molecular Weight 230.39 g/mol [3][4]

Synonyms

Di(2-thienyl) disulfide, 2,2'-

Dithienyl Disulfide, Bis(2-

thienyl) disulfide

[4]

Appearance
Light yellow to yellow-green

crystalline powder

Melting Point 55-60 °C [3]

Boiling Point 132 °C @ 0.1 mmHg [1]

Solubility

Soluble in many organic

solvents like THF, DCM, and

acetone. Poorly soluble in

water.

The Disulfide Bridge: A Locus of Reactivity and
Biological Relevance
The S-S bond is the central functional group of 2-thienyl disulfide and is fundamental to its

utility. Unlike robust carbon-carbon bonds, the disulfide linkage is a dynamic covalent bond,

susceptible to cleavage under reductive conditions.[2] This reactivity is not a liability but a key

feature leveraged in drug development.

In biological systems, a significant redox potential gradient exists between the oxidizing

extracellular environment and the highly reducing intracellular environment, which is rich in

glutathione (GSH). This natural biological dichotomy is exploited in the design of "smart" drug

delivery systems. Disulfide-containing linkers, such as those that can be derived from 2-thienyl
disulfide, remain stable in circulation but are rapidly cleaved inside cells, releasing a

therapeutic payload precisely at the target site. This mechanism minimizes off-target effects

and enhances the therapeutic index of potent drugs.
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Mechanism: Thiol-Disulfide Exchange
The cleavage of the disulfide bond is primarily mediated by thiol-disulfide exchange with

endogenous glutathione. The process involves a nucleophilic attack by a thiolate anion (GS⁻)

on one of the sulfur atoms of the disulfide, leading to the formation of a mixed disulfide and the

release of a thiophene-2-thiolate. A second GSH molecule can then reduce this mixed disulfide,

completing the release and regenerating oxidized glutathione (GSSG).
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Caption: Thiol-Disulfide Exchange Mechanism with Glutathione.

Synthesis and Purification Protocols
The most direct and common synthesis of 2-thienyl disulfide is the oxidative coupling of its

precursor, 2-thiophenethiol. The following section details a robust, two-stage workflow for its

preparation and purification, starting from thiophene.

Workflow Overview
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Caption: Synthesis and Purification Workflow for 2-Thienyl Disulfide.

Stage 1: Synthesis of 2-Thiophenethiol
This protocol is adapted from established organometallic procedures for the functionalization of

thiophene.[6] The causality behind this choice is the high regioselectivity of lithiation at the 2-

position of the thiophene ring.
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Materials:

Thiophene (0.67 mole)

Anhydrous Tetrahydrofuran (THF), 500 mL

n-Butyllithium (n-BuLi) in pentane (1.35 M, 0.662 mole)

Powdered Sulfur (0.638 g-atom)

4 N Sulfuric Acid

Diethyl ether

Anhydrous Sodium Sulfate

Procedure:

Reaction Setup: In a 3-L three-necked flask under a dry nitrogen atmosphere, charge the

THF and thiophene. Cool the mixture to -40 °C using an acetone/dry ice bath.

Lithiation: Add the n-BuLi solution dropwise over 5 minutes, maintaining the temperature

between -30 °C and -20 °C. Stir for 1 hour at this temperature to ensure complete formation

of 2-thienyllithium.

Sulfurization: Cool the reaction mixture to -70 °C and add the powdered sulfur in a single

portion. Stir for 30 minutes, allowing the temperature to rise to -10 °C.

Quench and Extraction: Carefully pour the reaction mixture into 1 L of rapidly stirred ice

water. This hydrolyzes the lithium thiolate. Separate the organic layer and extract the

aqueous layer with three 100-mL portions of water.

Acidification and Isolation: Combine all aqueous layers, chill in an ice bath, and carefully

acidify with 4 N sulfuric acid to protonate the thiolate. Immediately extract the aqueous phase

with three 200-mL portions of diethyl ether.

Drying and Concentration: Combine the ether extracts, wash twice with water to remove

residual acid and THF, and dry over anhydrous sodium sulfate. Remove the ether via rotary
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evaporation to yield crude 2-thiophenethiol as a golden-brown oil. The product can be further

purified by vacuum distillation.[6]

Stage 2: Oxidative Coupling to 2-Thienyl Disulfide
This stage employs a mild oxidant to selectively form the S-S bond without over-oxidation or

side reactions on the thiophene ring. Iodine is a classic and effective choice for this

transformation.

Materials:

Crude 2-Thiophenethiol from Stage 1

Ethanol

Iodine (I₂)

Saturated Sodium Thiosulfate solution

Procedure:

Dissolution: Dissolve the crude 2-thiophenethiol in ethanol.

Oxidation: While stirring at room temperature, add a solution of iodine in ethanol dropwise.

The reaction progress can be monitored by the persistence of the brown iodine color.

Continue addition until a faint, stable brown color remains.

Quench: Add saturated sodium thiosulfate solution dropwise to quench any excess iodine,

until the solution becomes colorless.

Precipitation: Add water to the reaction mixture to precipitate the crude 2-thienyl disulfide,

which is less soluble in the aqueous ethanol mixture.

Isolation: Collect the solid product by vacuum filtration and wash with water.

Purification: Recrystallization
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Recrystallization is the definitive method for purifying the solid product. The choice of solvent is

critical: the compound should be highly soluble at high temperatures and poorly soluble at low

temperatures. A mixed solvent system is often effective.

Solvent System: Ethanol and Water.

Procedure:

Dissolve the crude 2-thienyl disulfide in a minimal amount of hot ethanol in an Erlenmeyer

flask.

Once fully dissolved, add hot water dropwise until the solution becomes faintly cloudy (the

cloud point), indicating saturation.

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize

crystal formation.

Collect the purified crystals by vacuum filtration, wash with a small amount of cold

ethanol/water, and dry under vacuum.

Compound Characterization and Spectroscopic
Data
Accurate characterization is essential for verifying the identity and purity of the synthesized

compound. Below are the expected analytical signatures for 2-thienyl disulfide.

Mass Spectrometry (MS)
Expected M/Z: The electron ionization mass spectrum will show a molecular ion (M⁺) peak at

approximately m/z = 230. The isotopic pattern will be characteristic of a molecule containing

four sulfur atoms. Key fragmentation patterns would likely involve the cleavage of the S-S

bond and fragmentation of the thiophene rings.

Infrared (IR) Spectroscopy
The IR spectrum provides information on the functional groups present.
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Thiophene C-H stretch: ~3100 cm⁻¹

Thiophene C=C stretch: ~1500-1400 cm⁻¹

C-S stretch: ~700-600 cm⁻¹

S-S stretch: A weak absorption band is expected around 500-400 cm⁻¹. This peak is often

difficult to observe.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: As dedicated, published spectra for this specific compound are not readily available in

public databases, the following are expert predictions based on the analysis of its chemical

structure and known values for thiophene derivatives.

The molecule is symmetrical, which simplifies the expected spectra. There are three unique

protons (H3, H4, H5) and four unique carbons (C2, C3, C4, C5) on each thiophene ring.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

δ ~ 7.4-7.5 ppm (dd, 1H): Attributed to H5, coupled to both H4 and H3.

δ ~ 7.2-7.3 ppm (dd, 1H): Attributed to H3, coupled to both H4 and H5.

δ ~ 7.0-7.1 ppm (dd, 1H): Attributed to H4, coupled to both H3 and H5. Causality: The

protons on the thiophene ring will appear as distinct doublets of doublets (dd) due to

coupling with their two neighbors. The proton adjacent to the second sulfur atom (H3) and

the one furthest away (H5) are expected to be the most deshielded.

Predicted ¹³C NMR (in CDCl₃, 101 MHz):

δ ~ 135-140 ppm: Attributed to C2, the carbon atom directly attached to the disulfide bridge.

This carbon is expected to be the most deshielded due to the direct attachment to the

electronegative sulfur.

δ ~ 128-130 ppm: Attributed to C5.

δ ~ 127-128 ppm: Attributed to C3.
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δ ~ 126-127 ppm: Attributed to C4.

Safety and Handling
2-Thienyl disulfide requires careful handling in a laboratory setting.

Hazards: Harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye

damage/irritation.[3]

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles or a face shield, and a lab coat. Handle in a well-ventilated fume hood.

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing

agents.

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and

federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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